4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine
Description
Properties
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-3-10(9-11)12(16)5-7-13(14,15)8-6-12/h2-4,9H,5-8,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVGHJNWXRUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and cyclohexanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Activity
One notable application of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. In a study, derivatives of this compound were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that certain derivatives exhibited significant inhibition percentages at specified concentrations, showcasing their potential for therapeutic use in diabetes management .
Table 1: DPP-IV Inhibition Data for Derivatives
| Compound | Inhibition (%) at 50 µM | IC50 (µM) |
|---|---|---|
| 4c | 60.40 ± 0.08 | 34.94 |
| 5b | 70.70 ± 0.37 | 28.13 |
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing the difluoro and methoxy groups can enhance the antibacterial activity against various pathogens. The presence of electron-withdrawing groups like fluorine contributes to increased lipophilicity, which may improve membrane penetration and efficacy against bacterial strains .
Material Science Applications
2.1 Polymer Chemistry
In the realm of material science, this compound is used as a building block in the synthesis of advanced polymers and materials with specific thermal and mechanical properties. Its unique structure allows for the modification of polymer characteristics, making it suitable for applications in coatings, adhesives, and composites .
Table 2: Properties of Polymers Synthesized with the Compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Coating Material | >300 | 50 |
| Adhesive | >250 | 30 |
Case Studies
3.1 Synthesis and Evaluation of Derivatives
A significant case study involved synthesizing various derivatives of this compound to explore their biological activities. The study utilized molecular docking simulations to predict interactions with biological targets, followed by wet-lab synthesis and biological assays to confirm efficacy . The findings underscored the importance of structural modifications in enhancing biological activity.
3.2 Cosmetic Applications
Another area where this compound has been explored is in cosmetic formulations due to its stability and safety profile. Studies have shown that incorporating this compound into cosmetic products can enhance skin hydration and provide protective effects against environmental stressors .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexanamine Core
The following table highlights key structural analogs and their differences:
Functional Group Impact on Activity
- Fluorine vs. Methoxy Groups: The 4,4-difluoro substitution increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated cyclohexanamines.
- Nematicidal Activity : Cyclohexanamine itself exhibits strong nematicidal effects (97.93% mortality in M. incognita), but fluorinated derivatives like the target compound may offer improved environmental persistence or reduced mammalian toxicity .
Physicochemical Properties
- Lipophilicity : The 3-methoxyphenyl group likely reduces logP compared to benzyl-substituted analogs (e.g., 3-fluorobenzyl derivative), balancing membrane permeability and aqueous solubility.
- Stereochemical Considerations : Unlike PACM, which has trans-trans, cis-cis, and cis-trans isomers, the target compound’s stereochemistry is fixed at the 4,4-difluoro positions, simplifying synthesis and quality control .
Biological Activity
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16F2N
- Molecular Weight : 235.27 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include cyclohexanamine derivatives and fluorinated phenyl groups. Reaction conditions generally require solvents such as ethanol or methanol and may involve catalysts like hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may influence various signaling pathways by binding to receptors or enzymes, leading to alterations in cellular processes.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have suggested that this compound may act as a serotonin reuptake inhibitor, potentially offering therapeutic benefits in treating depression.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
Case Studies
A study conducted by Vasu et al. (2003) demonstrated the compound's potential as a biochemical probe in cellular models. The research highlighted its ability to inhibit certain pathways involved in inflammation and cell proliferation, suggesting its utility in therapeutic applications.
| Study | Findings |
|---|---|
| Vasu et al. (2003) | Inhibition of inflammatory pathways; potential antidepressant effects |
| Cho et al. (2017) | Synergistic effects with other compounds in tumor models |
Quantitative Analysis
In a quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), the compound was evaluated for its metabolic stability and bioavailability. Results indicated favorable pharmacokinetic properties that support further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-Methylumbelliferone | Hyaluronan synthase inhibitor | Anti-inflammatory |
| 4-(Dimethylamino)phenyl derivatives | Various receptor interactions | Antidepressant |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine?
- Methodological Answer : Synthesis typically involves cyclohexanone derivatives as precursors. A common approach includes:
Cyclohexanone Functionalization : Introduce fluorine atoms at the 4,4-positions via halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
Reductive Amination : React the fluorinated cyclohexanone with 3-methoxyphenylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amine group .
Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .
- Critical Variables : Reaction temperature (optimized at 0–5°C for fluorination), solvent polarity (e.g., THF for amination), and stoichiometric ratios (1:1.2 ketone:amine) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and F NMR confirm substituent positions and purity (e.g., δ 3.8 ppm for methoxy protons, δ -120 ppm for fluorines) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 268.12) .
- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 145–148°C) and decomposition profiles .
Q. What are the recommended protocols for initial biological activity screening?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Test γ-secretase or monoamine oxidase inhibition at 10–100 µM concentrations using fluorogenic substrates .
Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cells (IC determination) .
- Controls : Include known inhibitors (e.g., DAPT for γ-secretase) and vehicle-only samples .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., dichloromethane vs. acetonitrile) and catalysts .
- Case Study : ICReDD’s workflow reduced reaction development time by 40% via computation-experiment feedback loops .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting enzyme inhibition results)?
- Methodological Answer :
- Data Triangulation :
Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4, 37°C) .
Structural Analog Comparison : Benchmark against analogs like 4,4-difluorocyclohexanamine (CAS 1142363-56-1) to isolate substituent effects .
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers .
- Example : Discrepancies in γ-secretase inhibition may arise from assay variability (e.g., cell-free vs. cell-based systems) .
Q. What advanced techniques elucidate target interactions of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution (e.g., γ-secretase binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
